5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride

Overview

Description

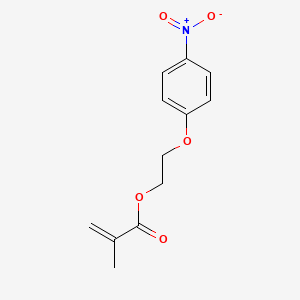

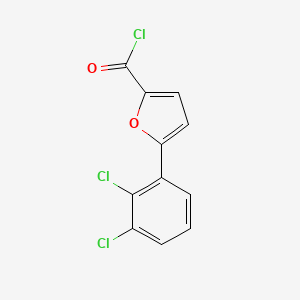

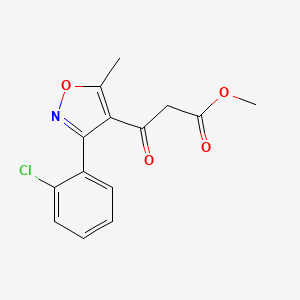

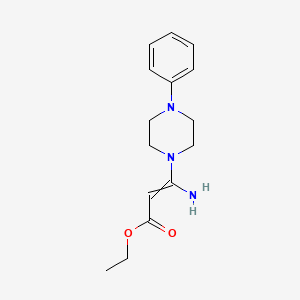

5-(2,3-Dichlorophenyl)furan-2-carbonyl Chloride is a biochemical compound used for proteomics research . It has a molecular weight of 275.52 and a molecular formula of C11H5Cl3O2 .

Synthesis Analysis

The synthesis of 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride involves the treatment of precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite . This process is inexpensive as tert-butyl hypochlorite can be prepared from commercial bleach and tert-butanol .Molecular Structure Analysis

The molecular structure of 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride is represented by the SMILES string: C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl . This indicates that the compound contains a furan ring attached to a dichlorophenyl group and a carbonyl chloride group.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride include a molecular weight of 275.52 and a molecular formula of C11H5Cl3O2 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

Biomass-Derived Intermediates and Biofuels

5-(2,3-dichlorophenyl)furan-2-carbonyl chloride (DCPFC) is related to compounds used in the production of biofuels and polymers. Studies have shown that derivatives of furan, including those structurally similar to DCPFC, can be synthesized from biomass-derived materials. For instance, Dutta, Wu, and Mascal (2015) explored the production of acid chloride derivatives from precursor aldehydes found in biomass, highlighting the potential of these compounds in sustainable fuel and polymer production (Dutta, Wu, & Mascal, 2015).

Synthesis of Novel Compounds

DCPFC is also involved in the synthesis of novel compounds. Qing (2008) conducted research on the synthesis and bioactivity of amide and hydrazide derivatives of N-(5-(2-chlorophenyl)furan-2-formyl) glycine, a compound related to DCPFC. These derivatives exhibited inhibition activity against K562 Cells, demonstrating the compound's potential in medicinal chemistry (Qing, 2008).

Environmental Chemistry and Atmospheric Degradation

The study of furan derivatives, closely related to DCPFC, in environmental chemistry is significant. Villanueva et al. (2007) investigated the atmospheric degradation of furan, a core component of DCPFC, with chlorine atoms. Understanding the environmental impact and atmospheric interactions of such compounds is crucial for assessing their ecological footprint (Villanueva et al., 2007).

Chemical Synthesis and Catalysis

DCPFC is also relevant in the field of chemical synthesis and catalysis. Sniady et al. (2007) explored the zinc chloride-catalyzed cycloisomerization of alk-3-yn-1-ones to synthesize substituted furans, which are structurally similar to DCPFC. This research highlights the role of such compounds in facilitating chemical reactions and producing valuable chemical intermediates (Sniady et al., 2007).

Photophysical Properties

DCPFC and related compounds have applications in studying photophysical properties. Bai, Lin, and Luh (2010) synthesized phenanthrene-fused furan-containing cyclophenes, demonstrating unique charge transfer and large Stokes shifts in their emission spectra. Such studies are crucial for understanding the photophysical behavior of furan derivatives (Bai, Lin, & Luh, 2010).

Safety and Hazards

5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact, immediate medical attention is required .

Future Directions

The future directions for 5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride involve its use as an intermediate for the production of furoate ester biofuels and polymers of FDCA . Its synthesis from biomass-derived 5-(chloromethyl)furfural (CMF) presents an opportunity for the development of renewable polymers and biofuels .

properties

IUPAC Name |

5-(2,3-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMCTDJVXINLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dichlorophenyl)furan-2-carbonyl Chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Biphenyl-4-yl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B1636635.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1636641.png)

![4-[(3,5-dichlorophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1636648.png)

![6-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B1636681.png)

![2-[2-(1H-imidazol-2-yl)diazenyl]Benzoic acid](/img/structure/B1636684.png)